gamma-Glutamylvaline

Vue d'ensemble

Description

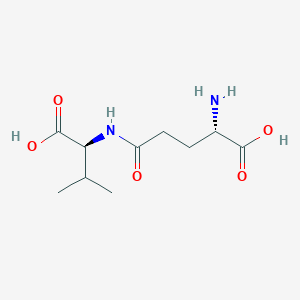

Gamma-Glutamylvaline, also known as L-gamma-glu-L-val or γ-L-glutamyl-L-valine, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been primarily detected in blood.

Gamma-Glu-Val is a glutamyl-L-amino acid that is the N-(L-gamma-glutamyl) derivative of L-leucine. It has a role as a human metabolite. It is a conjugate acid of a gamma-Glu-Val(1-).

Applications De Recherche Scientifique

Rôle dans la dégradation du glutathion

Les peptides gamma-glutamyl, y compris la gamma-glutamylvaline, sont impliqués dans la dégradation du glutathion, un tripeptide présent dans tous les tissus mammifères . Le glutathion est la molécule antioxydante la plus abondante dans les cellules et est impliquée dans plusieurs fonctions cellulaires cruciales, telles que la signalisation redox, la détoxification des xénobiotiques et/ou de leurs métabolites, la modulation de la prolifération cellulaire, l'apoptose et la fibrogenèse .

Maintien de l'homéostasie redox cellulaire

La gamma-glutamyltranspeptidase (GGT), l'enzyme qui produit les peptides gamma-glutamyl, joue un rôle clé dans le cycle gamma-glutamyl en régulant les niveaux cellulaires de la molécule antioxydante glutathion . Cela en fait une enzyme essentielle dans le maintien de l'homéostasie redox cellulaire .

Implications dans les troubles physiologiques

Les GGT mammaliennes, qui produisent des peptides gamma-glutamyl, ont des implications dans de nombreux troubles physiologiques liés au stress oxydatif, tels que la maladie de Parkinson et le diabète . Cette enzyme est également utilisée comme un marqueur de maladie hépatique et de cancer .

Rôle dans l'inflammation et la croissance tumorale

La gamma-GT est régulée à la hausse pendant l'inflammation et dans plusieurs tumeurs humaines . Cela suggère que les peptides gamma-glutamyl, y compris la this compound, peuvent jouer un rôle dans ces processus.

Applications biotechnologiques

La relation structure-fonction des γ-GT et les informations sur les applications des γ-GT dans différents domaines allant de la biochimie clinique à la biotechnologie et à la biomédecine sont abordées dans diverses études . Cela suggère que les peptides gamma-glutamyl pourraient avoir des applications potentielles dans ces domaines.

Biocatalyseur industriel potentiel

Les GGT bactériennes, qui produisent des peptides gamma-glutamyl, ont été mises en évidence comme des biocatalyseurs industriels potentiels pertinents pour le passage actuel vers la chimie verte .

Mécanisme D'action

Target of Action

Gamma-Glutamylvaline is a dipeptide composed of gamma-glutamate and valine . It primarily targets Gamma-Glutamyl Transpeptidases (γ-GTs) , which are enzymes that belong to the N-terminal nucleophile hydrolase superfamily . These enzymes play a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .

Mode of Action

The γ-GTs cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group, which includes this compound, can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Biochemical Pathways

The action of this compound is involved in the gamma-glutamyl cycle , a crucial biochemical pathway that maintains cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, the most abundant antioxidant molecule in cells . Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .

Result of Action

The action of this compound, through its interaction with γ-GTs, contributes to the regulation of glutathione levels in the body . This has significant implications for cellular health, as glutathione plays a key role in protecting cells against oxidative stress . Furthermore, γ-GTs are upregulated during inflammation and in several human tumors, and they are involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .

Analyse Biochimique

Biochemical Properties

Gamma-Glutamylvaline is involved in the gamma-glutamyl cycle, a critical biochemical pathway that regulates the cellular levels of the antioxidant molecule glutathione . Gamma-Glutamyl Transpeptidases (γ-GTs), enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine, play a key role in this cycle . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

This compound, as part of the gamma-glutamyl cycle, plays a critical role in maintaining cellular redox homeostasis . γ-GTs, which interact with this compound, are upregulated during inflammation and in several human tumors, and are involved in many physiological disorders related to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves the action of γ-GTs. These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group, which can come from this compound, can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamylcysteine synthetase and glutathione synthetase .

Transport and Distribution

Mammalian γ-GTs, which interact with this compound, are glycoproteins integrated in the plasma membrane with their active site on the outside . Here, γ-glutamyl moieties of glutathione are hydrolyzed and transferred to other amino acids, leading to the formation of γ-glutamyl amino acids, which are then transported into the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. The enzymes that interact with it, γ-GTs, are located in the plasma membrane

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-7(13)4-3-6(11)9(14)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKHZVPOOGUCK-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316652 | |

| Record name | γ-Glutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2746-34-1 | |

| Record name | γ-Glutamylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

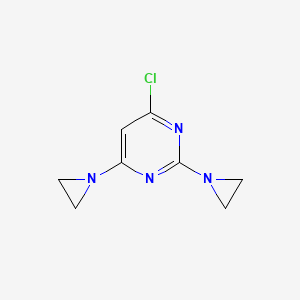

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

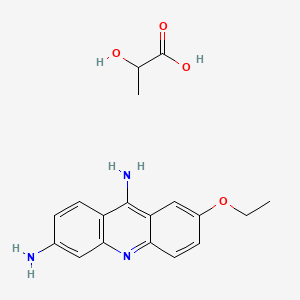

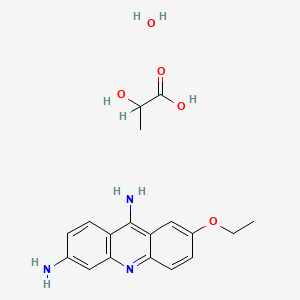

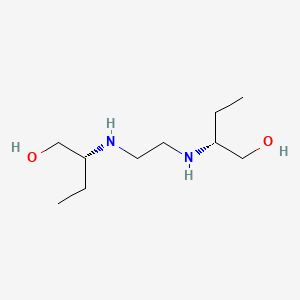

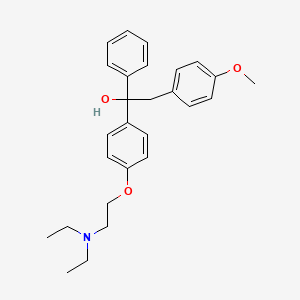

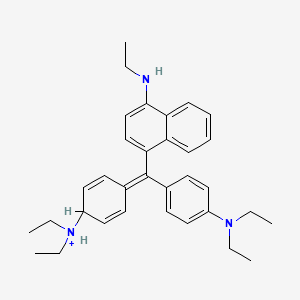

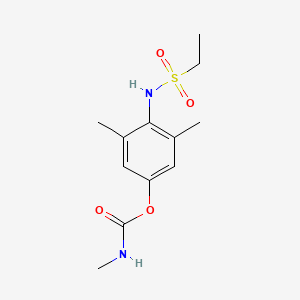

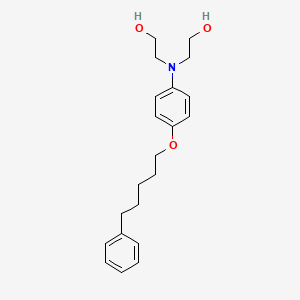

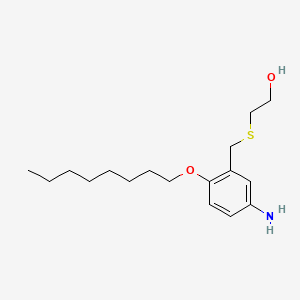

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.